tert-butyl N-[2-(ethoxyamino)ethyl]carbamate
CAS No.: 1565056-68-9
Cat. No.: VC4548501
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565056-68-9 |
|---|---|
| Molecular Formula | C9H20N2O3 |
| Molecular Weight | 204.27 |
| IUPAC Name | tert-butyl N-[2-(ethoxyamino)ethyl]carbamate |
| Standard InChI | InChI=1S/C9H20N2O3/c1-5-13-11-7-6-10-8(12)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) |
| Standard InChI Key | XLNPOVUZOJKCAM-UHFFFAOYSA-N |
| SMILES | CCONCCNC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
tert-Butyl N-[2-(ethoxyamino)ethyl]carbamate features a carbamate backbone with a tert-butyl group and an ethoxyaminoethyl side chain. The Boc group (tert-butoxycarbonyl) protects the amine functionality, while the ethoxy segment enhances solubility in polar solvents . The molecular structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the presence of characteristic peaks for the Boc group (δ 1.44 ppm in ¹H NMR) and ethoxy moiety (δ 3.3–3.7 ppm) .
Physicochemical Profile
The compound’s physical properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.27 g/mol | |
| Density | 0.957 ± 0.06 g/cm³ | |
| Boiling Point | 244.5 ± 19.0°C (predicted) | |
| LogP | 0.927 | |
| Solubility | Soluble in DCM, THF, DMF |
Its low vapor pressure (3.84 × 10⁻⁷ mmHg at 25°C) and moderate hydrophobicity (LogP ~0.93) facilitate its use in organic synthesis without rapid evaporation or excessive lipid partitioning .
Synthesis and Manufacturing
Boc Protection Strategies
The synthesis begins with mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM). This step selectively protects one amine group, leaving the other reactive for subsequent functionalization . For instance, in a representative protocol:
-
Step 1: 2,2'-(Ethylenedioxy)bis(ethylamine) (54.8 mmol) is dissolved in anhydrous DCM under inert atmosphere.
-
Step 2: Boc₂O (10.97 mmol) is added dropwise at 0°C, yielding tert-butyl N-[2-(2-aminoethoxy)ethoxy]ethylcarbamate after 24 hours .
Coupling Reactions
The deprotected amine undergoes coupling with electrophiles such as chloroformates or activated carboxylic acids. For example, EDC/HOBt-mediated coupling with 2,4-dinitrophenyl-1-chloride in 1,4-dioxane produces tert-butyl N-[2-(2-(2,4-dinitroanilino)ethoxy)ethyl]carbamate, confirmed by TLC and MS .
Applications in Medicinal Chemistry
PROTAC Linkers
As a PROTAC linker, this compound connects E3 ligase ligands (e.g., von Hippel-Lindau protein) to target protein binders (e.g., kinase inhibitors). Its ether-based spacer ensures flexibility and optimal distance between domains, enabling efficient ubiquitination and proteasomal degradation . For instance, An et al. (2018) demonstrated its utility in degrading BRD4, an oncogenic protein, using a PROTAC composed of a Boc-protected linker and a JQ1 ligand .
Peptide Modifications
The ethoxyamino group serves as a nucleophile in peptide coupling. In a 2023 study, tert-butyl N-[2-(ethoxyamino)ethyl]carbamate was conjugated to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid using EDC/HOBt, achieving a 74% yield of the antibiotic precursor .
Physicochemical Characterization
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume